An In-depth Technical Guide to the Synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
An In-depth Technical Guide to the Synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, a valuable building block in medicinal chemistry and materials science. The primary route detailed herein involves a multi-step process commencing from the nitration of a precursor, followed by cyclization with urea and subsequent reduction. This method is commonly employed in laboratory and industrial settings due to its efficiency and the availability of starting materials.
Overview of the Synthetic Pathway
The synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one is typically achieved through a three-step process. This approach avoids the direct use of o-phenylenediamine for the synthesis of the amino-substituted product, which would likely result in a mixture of isomers and byproducts. The established route involves:
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Synthesis of 4-Nitro-o-phenylenediamine: This intermediate is prepared via the partial reduction of 2,4-dinitroaniline.
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Formation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one: The synthesized 4-nitro-o-phenylenediamine is then reacted with urea in a cyclization reaction to form the nitro-substituted benzimidazolone core.
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Reduction to 5-Amino-1,3-dihydro-2H-benzimidazol-2-one: The final step involves the catalytic hydrogenation of the nitro group to the desired amino functionality.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting materials, intermediates, and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| 4-Nitro-o-phenylenediamine | C₆H₇N₃O₂ | 153.14[1] | 199-201[2] | Dark red needles or red solid[1] | Soluble in 1 N HCl:ethanol (1:1) |
| Urea | CH₄N₂O | 60.06[3] | 132-135[4] | Colorless to white crystalline solid[3] | Highly soluble in water and alcohol[3][4] |
| 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one | C₇H₅N₃O₃ | 179.13[5][6] | >300[7] | Yellow to brown powder[5] | Insoluble in water[7] |
| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | C₇H₇N₃O | 149.15[8] | >300[9] | White or off-white powder or crystalline powder[9] | Very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, practically insoluble in water.[9] |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-o-phenylenediamine
The synthesis of 4-nitro-o-phenylenediamine is typically achieved through the selective reduction of 2,4-dinitroaniline.
Experimental Protocol:
A detailed procedure for this step is not explicitly provided in the search results. However, the general method involves the partial reduction of 2,4-dinitroaniline.
Step 2: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
This step involves the cyclization of 4-nitro-o-phenylenediamine with urea.
Experimental Protocol:
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Reactants: 4-nitro-1,2-phenylenediamine and urea are ground evenly.[10] The molar ratio of 4-nitro-1,2-phenylenediamine to urea is typically 1:2.5 to 1:3.0.[10]
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Reaction Conditions: The mixture is added to a reactor and heated. The temperature is initially raised to 140-150°C and stirred for 0.5-1 hour.[10] The temperature is then increased to 165-170°C for 1-2 hours, and finally maintained at 200 ± 5°C for 2-3 hours.[10]
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Work-up: After cooling, hot water (50-60°C) is added, and the mixture is boiled for 0.5-1 hour.[10] The product is then isolated by cooling and suction filtration, followed by washing the filter cake with water and drying to a constant weight.[10]
Reaction Yields:
| Reactants | Molar Ratio (4-nitro-o-phenylenediamine:urea) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-nitro-1,2-phenylenediamine, Urea | 1:3 | 150 -> 170 -> 200 | 1 + 1.5 + 2.5 | Not specified | --INVALID-LINK--[10] |
| 4-nitro-1,2-phenylenediamine, Urea | 1:2.8 | 145 -> 170 -> 205 | 1 + 1.5 + 2 | Not specified | --INVALID-LINK--[10] |
Step 3: Synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
The final step is the reduction of the nitro group of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Experimental Protocol:
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Catalyst: The reduction is carried out using a catalyst such as Pd-C or Raney Nickel.[11]
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Reaction Conditions: 5-Nitro-2-benzimidazolinone and the catalyst are placed in a hydrogenation reaction kettle with an alcohol solvent.[11] The system is purged with an inert gas (e.g., nitrogen) before introducing hydrogen.[11] The reaction is typically run at a hydrogen pressure of 1-1.5 MPa and a temperature of 60-100°C for 3-5 hours.[11] A preferred temperature range is 80-95°C.[11]
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Work-up: The reaction mixture is filtered while hot to remove the catalyst. The solvent is then evaporated, and the product is recrystallized from hot water to yield white flakes of 5-Amino-2-benzimidazolinone.[11]
Reaction Yields:
| Starting Material | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
| 5-nitrobenzimidazole ketone | Pd-C (1.5g for 35.8g starting material) | Alcohol (100mL) | 1.0 | 95 | 5 | 93 | 98.8 | --INVALID-LINK--[11] |
| 5-nitrobenzimidazole ketone | Raney's nickel | Methanol | 1.5-2.0 (maintained at 1.0-1.5) | 100 ± 5 | 5-6 | High | High | --INVALID-LINK--[10] |
Reaction Mechanisms and Pathways
Cyclization of 4-Nitro-o-phenylenediamine with Urea
The formation of the benzimidazolone ring from 4-nitro-o-phenylenediamine and urea proceeds through a nucleophilic addition-elimination mechanism.
The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-nitro-o-phenylenediamine on the carbonyl carbon of urea. This is followed by the elimination of ammonia to form an N-substituted urea intermediate. Subsequent intramolecular nucleophilic attack by the second amino group on the newly formed carbonyl group, followed by another elimination of ammonia, leads to the formation of the stable five-membered benzimidazolone ring.
Catalytic Hydrogenation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
The reduction of the nitro group to an amine is a well-established catalytic hydrogenation process.
The reaction proceeds through the stepwise reduction of the nitro group. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine intermediate. Finally, the hydroxylamine is reduced to the primary amine, yielding the desired 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. This process occurs on the surface of the heterogeneous catalyst (e.g., Pd/C or Raney Ni), where hydrogen is activated.
Conclusion
The multi-step synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one from readily available starting materials provides an efficient and scalable route to this important chemical intermediate. This guide has outlined the key experimental protocols, presented relevant physicochemical data, and illustrated the underlying reaction mechanisms. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]
- 3. Urea Formula: Definition, Structure, Properties, Preparation, Uses [pw.live]
- 4. Urea | 57-13-6 [chemicalbook.com]
- 5. Cas 93-84-5,5-NITRO-2-BENZIMIDAZOLINONE | lookchem [lookchem.com]
- 6. 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | C7H5N3O3 | CID 3725611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-NITRO-2-BENZIMIDAZOLINONE | 93-84-5 [chemicalbook.com]
- 8. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one(95-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 11. CN103193714A - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
